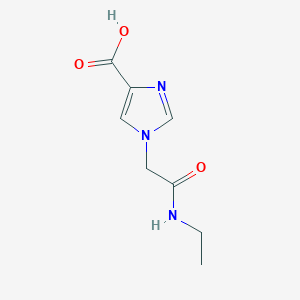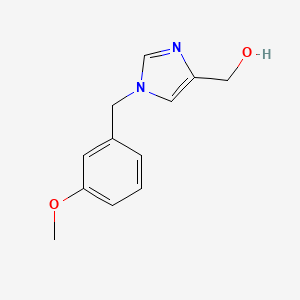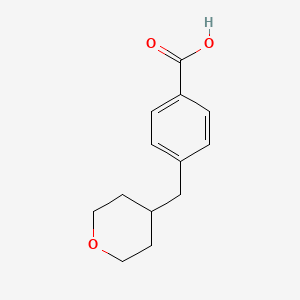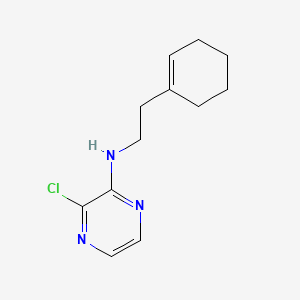
1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The ethylamino group suggests the presence of an ethylamine, which is a primary amine. The carboxylic acid group is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure would likely show the imidazole ring, with the ethylamino and carboxylic acid groups attached at the 1 and 4 positions, respectively. The 2-oxoethyl group would also be attached to the nitrogen in the 1 position of the imidazole ring .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The carboxylic acid group could undergo reactions like esterification or amide formation. The amine group could participate in reactions like alkylation or acylation .Physical And Chemical Properties Analysis
Without specific data, we can only infer potential properties. For instance, due to the presence of both polar (carboxylic acid) and nonpolar (ethyl) groups, it might have intermediate solubility properties. The presence of an acidic (carboxylic acid) and a basic (amine) group means it could act as a buffer in solution .Aplicaciones Científicas De Investigación
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds like 1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid, have been extensively studied for their antitumor activity. Research indicates that bis(2-chloroethyl)amino derivatives of imidazole and related structures exhibit promising antitumor properties. Some of these compounds have advanced to preclinical testing stages, highlighting their potential in the development of new anticancer drugs and compounds with varied biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Bioactive 1,3,4-Oxadiazole Compounds
The oxadiazole core, particularly the 1,3,4-oxadiazole derivatives, serves as bioisosteres for carboxylic acids, carboxamides, and esters, showcasing a broad range of pharmacological applications. These derivatives are utilized in the synthesis of polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Their widespread applications across different domains underscore their significance in both medicinal chemistry and material science (Rana, K., Salahuddin, & Sahu, J., 2020).
Synthesis and Transformation of Phosphorylated 1,3-Azoles
Phosphorylated derivatives of 1,3-azoles, including imidazoles, are synthesized using various methods and are known for their diverse chemical and biological properties. These derivatives exhibit activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types. This versatility in biological activities makes them interesting for further exploration in the development of new therapeutic agents (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Antioxidant Capacity of Imidazole Derivatives
The ABTS/PP decolorization assay reveals that certain antioxidants, particularly those of phenolic nature, can form coupling adducts with radicals, suggesting that imidazole derivatives may participate in antioxidant reactions. This property can contribute to the total antioxidant capacity of a system, although the specificity and relevance of such reactions in biological systems require further investigation (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).
Safety and Hazards
Direcciones Futuras
The future directions for studying this compound would depend on its potential applications. If it shows biological activity, it could be studied further as a potential therapeutic agent. Alternatively, if it has interesting chemical properties, it could be used in the development of new synthetic methods or materials .
Propiedades
IUPAC Name |
1-[2-(ethylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-9-7(12)4-11-3-6(8(13)14)10-5-11/h3,5H,2,4H2,1H3,(H,9,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMSBJISPQVXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)


![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474730.png)
![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)

